molecular formula C17H23ClN4O2 B7054113 2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole

2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole

Cat. No.: B7054113
M. Wt: 350.8 g/mol
InChI Key: OKDJUHWINJLPPM-UHFFFAOYSA-N
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Description

2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a piperazine ring, an oxadiazole ring, and a chlorinated methoxyphenyl group, making it a subject of interest in various fields such as medicinal chemistry and material science.

Properties

IUPAC Name

2-[1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O2/c1-12(17-20-19-13(2)24-17)22-8-6-21(7-9-22)11-14-10-15(18)4-5-16(14)23-3/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDJUHWINJLPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(C)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methoxybenzyl chloride with piperazine to form an intermediate, which is then reacted with ethyl chloroacetate to introduce the ethyl group. The final step involves cyclization with hydrazine hydrate to form the oxadiazole ring under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-1,3,4-oxadiazole
  • 2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole stands out due to its specific structural features, such as the position of the methyl group on the oxadiazole ring, which can influence its reactivity and interaction with biological targets.

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